5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid

Description

Chemical Nomenclature and Structural Characteristics

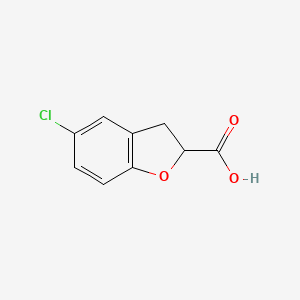

5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid belongs to the dihydrobenzofuran class of heterocyclic compounds, characterized by its distinctive molecular formula C₉H₇ClO₃ and molecular weight of 198.60 daltons. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid, reflecting its structural components and substitution pattern. The compound features a saturated five-membered furan ring fused to a benzene ring, with chlorine substitution at the 5-position and a carboxylic acid group at the 2-position of the dihydrobenzofuran core.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation O=C(C1OC2=C(C=C(Cl)C=C2)C1)O, which clearly demonstrates the spatial arrangement of functional groups. The compound exhibits specific stereochemical properties due to the presence of the chiral center at the 2-position, where the carboxylic acid group is attached. Computational chemistry data reveals that the compound possesses a topological polar surface area of 46.53 square angstroms and a logarithmic partition coefficient (LogP) of 1.7281, indicating moderate lipophilicity.

The structural integrity of 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry. The presence of the chlorine atom at the 5-position significantly influences the electronic properties of the benzofuran ring system, affecting both its reactivity and potential biological activity. The carboxylic acid functionality provides additional opportunities for chemical modification through standard carboxylic acid transformations, including esterification, amidation, and reduction reactions.

The dihydrobenzofuran core structure distinguishes this compound from fully aromatic benzofuran derivatives, as the saturation of the furan ring alters the electronic distribution and conformational flexibility of the molecule. This structural feature contributes to the compound's unique chemical reactivity profile and potential applications in synthetic chemistry. The three-dimensional structure of the molecule places the carboxylic acid group in a position that can participate in hydrogen bonding interactions, which may be crucial for its biological activity and solid-state packing arrangements.

Historical Development in Benzofuran Chemistry

The historical development of benzofuran chemistry traces back to 1870 when Perkin first synthesized the benzofuran ring system, establishing the foundation for an entire class of heterocyclic compounds. This pioneering work initiated extensive research into benzofuran derivatives, leading to the discovery of numerous biologically active compounds and synthetic methodologies. The evolution from simple benzofuran structures to more complex derivatives, including dihydrobenzofuran compounds like 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid, represents significant advancement in heterocyclic chemistry.

Early synthetic approaches to benzofuran compounds relied on classical organic transformations, including cyclization reactions of appropriately substituted phenolic precursors. The development of 2,3-dihydrobenzofuran synthesis methods has been particularly important, as these compounds serve as versatile intermediates for accessing more complex benzofuran structures. Historical synthetic routes often involved the use of salicylaldehyde as starting material, which was heated with chloroacetone under basic conditions to generate acetylbenzofuran intermediates, subsequently reduced to yield dihydrobenzofuran products.

The introduction of halogen substitution in benzofuran chemistry marked a significant milestone in the field, as halogenated derivatives often exhibit enhanced biological activities compared to their non-halogenated counterparts. The specific development of chlorinated dihydrobenzofuran derivatives like 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid emerged from the recognition that chlorine substitution could modulate the electronic properties and pharmacological profiles of these heterocyclic compounds. Research has demonstrated that the position of halogen substitution significantly influences the biological activity of benzofuran derivatives, with para-positioned halogens often providing optimal activity profiles.

Modern synthetic approaches to dihydrobenzofuran compounds have evolved to include advanced catalytic methodologies, including palladium-catalyzed reactions, rhodium-mediated processes, and gold-promoted cyclizations. These contemporary methods have enabled the efficient synthesis of complex dihydrobenzofuran derivatives with precise regiochemical control. The development of visible light-mediated synthesis protocols represents the most recent advancement in this field, providing sustainable approaches for accessing dihydrobenzofuran compounds under mild reaction conditions.

The historical progression from simple benzofuran structures to sophisticated derivatives like 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid reflects the continuous evolution of synthetic organic chemistry. Each methodological advancement has expanded the accessible chemical space within the benzofuran family, enabling researchers to explore new structural variants with potentially enhanced properties. The integration of computational chemistry approaches with traditional synthetic methods has further accelerated the development of novel benzofuran derivatives, allowing for the rational design of compounds with predicted activities.

Significance in Heterocyclic Compound Research

5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid occupies a position of significant importance within heterocyclic compound research due to its versatile structural features and potential applications across multiple scientific disciplines. The compound serves as a crucial building block for the synthesis of more complex heterocyclic systems, particularly those targeting pharmaceutical applications. Research has consistently demonstrated that benzofuran derivatives exhibit broad spectrum biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.

The significance of this compound in heterocyclic research stems from its unique combination of functional groups, which provide multiple sites for chemical modification and structural elaboration. The presence of both chlorine substitution and carboxylic acid functionality allows researchers to explore diverse synthetic transformations, including nucleophilic substitution reactions, esterification processes, and coupling reactions with various nucleophiles. This structural versatility makes the compound particularly valuable for structure-activity relationship studies, where systematic modifications can be performed to optimize biological activity.

Contemporary research has revealed that chlorinated benzofuran derivatives often exhibit enhanced biological activities compared to their non-chlorinated analogs. The chlorine substituent influences the electronic distribution within the benzofuran ring system, potentially affecting binding interactions with biological targets. Studies focusing on structure-activity relationships have identified that halogen substitution, particularly chlorine, can significantly improve the pharmacological profiles of benzofuran compounds while maintaining acceptable physical and chemical properties.

| Research Application | Significance | Key Benefits |

|---|---|---|

| Pharmaceutical Development | High | Versatile intermediate for drug synthesis |

| Synthetic Chemistry | High | Multiple functionalization sites |

| Material Science | Moderate | Polymer precursor applications |

| Agricultural Chemistry | Moderate | Pesticide development potential |

| Analytical Chemistry | High | Reference standard applications |

The compound's role in heterocyclic research extends beyond pharmaceutical applications to include materials science and agricultural chemistry. In materials science, dihydrobenzofuran derivatives serve as building blocks for specialty polymers and advanced materials with unique properties. The agricultural chemistry sector has recognized the potential of benzofuran derivatives as pesticides and herbicides, with chlorinated variants often demonstrating enhanced efficacy against target organisms while maintaining environmental compatibility.

Research methodologies involving 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid have contributed significantly to the advancement of synthetic organic chemistry techniques. The compound has been utilized in studies exploring novel cyclization strategies, metal-catalyzed transformations, and photoredox catalysis applications. These investigations have not only expanded the synthetic toolkit available to organic chemists but have also provided insights into fundamental reaction mechanisms and catalyst design principles.

The analytical applications of 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid are equally important within heterocyclic compound research. The compound serves as a reference standard for analytical method development and validation, particularly in chromatographic and spectroscopic techniques. Its well-characterized properties and stable nature make it an ideal candidate for calibration standards and quality control applications in analytical laboratories worldwide.

Future research directions involving this compound are likely to focus on sustainable synthetic approaches, including green chemistry methodologies and environmentally benign transformations. The development of more efficient synthetic routes to 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid and its derivatives remains an active area of investigation, with emphasis on reducing environmental impact while maintaining high yields and selectivity. These efforts align with broader trends in pharmaceutical and chemical research toward more sustainable and efficient synthetic practices.

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOUUBIBLOOFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390365 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34385-94-9 | |

| Record name | 5-Chloro-2,3-dihydro-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34385-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2,3-dihydro-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mitsunobu Cyclization-Based Synthesis

This method adapts techniques from patents describing dihydrobenzofuran intermediates:

Steps :

- Starting Material : Methyl 5-chloro-2-hydroxy-3-(2-hydroxyethyl)benzoate.

- Cyclization :

- React with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at room temperature for 2–3 hours.

- Forms methyl 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate via intramolecular ether formation.

- Hydrolysis :

Key Data :

| Parameter | Value |

|---|---|

| Cyclization Solvent | THF |

| Reaction Temp | 25°C |

| Hydrolysis Yield | 89.8% |

| Purity | 99% (HPLC) |

O-Alkylation and Cyclization

Inspired by benzofuran-2-carboxylate syntheses:

Steps :

- O-Alkylation :

- React 5-chloro-2-(2-hydroxyethoxy)phenol with ethyl bromoacetate in dimethylformamide (DMF) using K₂CO₃ at 92–94°C for 4 hours.

- Cyclization :

- Acid-catalyzed cyclization forms the dihydrobenzofuran ester.

- Hydrolysis :

- Higher temperatures (90–95°C) improve cyclization efficiency.

- Solvent choice (DMF vs. acetone) impacts reaction rate and purity.

Post-Cyclization Chlorination

For late-stage functionalization:

Steps :

- Synthesize 2,3-dihydro-1-benzofuran-2-carboxylic acid via Mitsunobu or alkylation methods.

- Electrophilic Chlorination :

- Regioselectivity requires electron-donating substituents (e.g., methoxy) to direct chlorine to the desired position.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Mitsunobu Cyclization | High yield, scalable | Requires expensive reagents (PPh₃, DEAD) | 89.8% |

| O-Alkylation | Cost-effective solvents (DMF, acetone) | Longer reaction times | 85% |

| Post-Chlorination | Flexibility in intermediate modification | Lower regioselectivity | 60–70% |

Critical Reaction Parameters

- Solvent Selection : THF and DMF enhance cyclization efficiency but require careful drying.

- Temperature Control : Hydrolysis at 90°C ensures complete ester conversion without decarboxylation.

- Workup : Precipitation with alkane solvents (e.g., heptane) simplifies purification.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the dihydrofuran ring and chloro-substituted aromatic ring:

-

Ring Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the dihydrofuran ring oxidizes to a furan-2(5H)-one derivative, introducing a ketone group at position 2.

-

Aromatic Ring Oxidation : Chromium-based oxidants (e.g., CrO₃) selectively oxidize the chloro-substituted benzene ring, forming quinone-like structures .

Reagents and Conditions

| Reagent | Conditions | Major Product |

|---|---|---|

| KMnO₄ | Acidic, 80–100°C | 5-Chlorofuran-2(5H)-one derivative |

| CrO₃ | H₂SO₄, reflux | Chlorinated benzoquinone |

Reduction Reactions

The carboxylic acid and chloro groups are key reduction targets:

-

Carboxylic Acid Reduction : LiAlH₄ reduces the –COOH group to a primary alcohol (2-(5-chloro-2,3-dihydrobenzofuran-2-yl)methanol).

-

Chloro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) replaces the chloro group with hydrogen, yielding 2,3-dihydrobenzofuran-2-carboxylic acid .

Reagents and Conditions

| Reagent | Conditions | Major Product |

|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C→RT | 2-(Hydroxymethyl)-5-chloro-2,3-dihydrobenzofuran |

| H₂/Pd-C | EtOH, 50 psi, 6h | 2,3-Dihydrobenzofuran-2-carboxylic acid |

Substitution Reactions

The chloro group undergoes nucleophilic substitution, while the carboxylic acid participates in electrophilic reactions:

-

Chloro Substitution : Amines (e.g., NH₃) or thiols replace the chloro group under basic conditions (NaOH/DMSO).

-

Carboxylic Acid Derivatives : The –COOH group forms esters (via Fischer esterification) or amides (with SOCl₂/amine) .

Reagents and Conditions

Ring-Opening and Rearrangement

Under basic conditions, the dihydrofuran ring opens via nucleophilic attack:

-

Base-Induced Ring Opening : DBU (1,8-diazabicycloundec-7-ene) deprotonates the α-carbon, leading to ring expansion to a six-membered lactone .

Mechanistic Pathway

-

Deprotonation of the α-carbon by DBU.

-

Ring expansion via nucleophilic attack on the carbonyl carbon.

-

Formation of a 1,2-dioxetanone intermediate, followed by decarboxylation .

Stability and Degradation

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid. For instance, benzofuran derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and various fungal strains. These compounds exhibited significant inhibitory effects, suggesting that modifications to the benzofuran structure can enhance antimicrobial efficacy .

Anticancer Activity

Benzofuran derivatives are also being investigated for their anticancer properties. Research indicates that certain benzofuran-based compounds demonstrate cytotoxic effects against breast cancer cell lines. The structural features of these derivatives, including the presence of halogens like chlorine, may play a crucial role in their biological activity .

Synthetic Utility

Pharmaceutical Intermediate

5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the synthesis of prucalopride, a selective serotonin 5-HT4 receptor agonist used for treating chronic constipation . The compound's ability to undergo further chemical transformations makes it a valuable building block in drug development.

Synthesis Methods

Several synthetic routes have been developed for producing 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid. One notable method involves the cyclization of substituted phenols with appropriate carboxylic acids under acidic conditions, which allows for the introduction of functional groups while maintaining high yields and purity .

Case Study 1: Antimicrobial Screening

A study conducted by Telveka et al. synthesized a series of benzofuran derivatives and tested them against M. tuberculosis H37Rv strains. Compounds derived from benzofuran showed promising antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 2 μg/mL . This demonstrates the potential of benzofuran derivatives, including 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid, as candidates for further development in antimicrobial therapies.

Case Study 2: Anticancer Activity

Research published in Molecules demonstrated that certain benzofuran derivatives exhibited significant cytotoxicity against various cancer cell lines. The study concluded that modifications to the benzofuran core could lead to enhanced anticancer activity, indicating that compounds like 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid may be explored further for their therapeutic potential against cancer .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid are best understood through comparison with analogs identified in chemical databases. Below is an analysis of key compounds, supported by similarity metrics and structural data.

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid (CAS 51939-71-0)

- Structural Similarity : 1.00 (highest similarity to the target compound) .

- Key Differences : Replaces the 5-chloro substituent with a methoxy (-OCH₃) group.

- Implications : The methoxy group is electron-donating, reducing the acidity of the carboxylic acid compared to the chloro analog. This substitution may enhance solubility in polar solvents and alter metabolic stability in biological systems.

6-Methoxychroman-2-carboxylic Acid (CAS 99199-69-6)

- Structural Similarity : 0.95 .

- Key Differences : Features a chroman (benzopyran) ring system instead of dihydrobenzofuran, with a methoxy group at the 6-position.

- Implications : The six-membered chroman ring increases steric bulk and may influence binding interactions in enzyme-active sites. The 6-methoxy substituent’s position could also affect regioselectivity in reactions.

2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic Acid (CAS 53188-07-1)

- Structural Similarity : 0.89 .

- Key Differences : Substitutes the carboxylic acid with a hydroxyacetic acid moiety (-CH(OH)COOH).

6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid (CAS 93885-41-7)

- Structural Similarity : 0.89 .

- Key Differences : Incorporates a chroman ring with four methyl groups and a hydroxyl substituent.

- The hydroxyl group at position 6 may confer antioxidant properties, analogous to tocopherol derivatives.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS No. | Core Structure | Substituents | Similarity Score |

|---|---|---|---|---|

| 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Dihydrobenzofuran | 5-Cl, 2-COOH | Reference |

| 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid | 51939-71-0 | Dihydrobenzofuran | 5-OCH₃, 2-COOH | 1.00 |

| 6-Methoxychroman-2-carboxylic acid | 99199-69-6 | Chroman | 6-OCH₃, 2-COOH | 0.95 |

| 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid | 53188-07-1 | Dihydrobenzofuran | 5-H, 2-CH(OH)COOH | 0.89 |

| 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | 93885-41-7 | Chroman | 6-OH, 2-COOH, 2,5,7,8-CH₃ | 0.89 |

Biological Activity

5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a derivative of benzofuran, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

- Molecular Formula : CHClO

- Molecular Weight : 198.63 g/mol

- Melting Point : 114-115 °C

- Boiling Point : Predicted to be approximately 380.8 ± 420 °C

The biological activity of 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis and disrupting membrane integrity.

- Anticancer Activity : It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and affecting cell cycle regulation. The presence of the chloro group at the 5-position enhances its cytotoxic effects against cancer cells.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Evaluation :

A study synthesized several derivatives of benzofuran carboxylic acids, including 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid, which demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was comparable to established antibiotics . -

Anticancer Research :

In a series of experiments assessing the anticancer properties of benzofuran derivatives, 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid was evaluated against various human cancer cell lines. Results indicated that it effectively inhibited cell growth through apoptosis induction and interference with cellular signaling pathways . -

Inflammation Studies :

Research on the anti-inflammatory properties highlighted that this compound reduces cytokine production in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves cyclization of halogenated precursors. For example, bromo-substituted benzofuran analogs are synthesized using NaH in THF under anhydrous conditions at 0°C to control reactivity . Optimization may include testing alternative bases (e.g., K₂CO₃ vs. NaOH) and adjusting reaction temperatures. Recrystallization from ethanol/water mixtures is recommended for purification .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Yields improve with slow addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the structural integrity of 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid confirmed?

- Analytical Techniques :

- X-ray Crystallography : Resolves bond angles and dihydrofuran ring conformation (e.g., C-Cl bond length: ~1.73 Å) .

- Spectroscopy : ¹H/¹³C NMR (chlorine’s deshielding effect on adjacent protons) and IR (stretching vibrations for carboxylic acid at ~1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns consistent with Cl .

Q. What purification strategies are effective for removing by-products in the synthesis of this compound?

- Methods :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate carboxylic acid derivatives from ester intermediates .

- Recrystallization : Ethanol/water mixtures yield >95% purity. Monitor melting points (e.g., 192–196°C for benzofuran analogs) to assess purity .

Advanced Research Questions

Q. How do steric and electronic effects influence cross-coupling reactions involving 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid?

- Mechanistic Insights :

- The chlorine atom’s electron-withdrawing nature increases electrophilicity at C-5, facilitating Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O .

- Steric hindrance from the dihydrofuran ring necessitates bulky ligands (e.g., XPhos) to stabilize transition states in Buchwald-Hartwig aminations .

Q. What strategies address contradictions in reported physicochemical data (e.g., melting points, spectral shifts)?

- Validation Approaches :

- Compare data across multiple sources (e.g., CAS Common Chemistry, PubChem) .

- Reproduce syntheses using standardized protocols and characterize via orthogonal methods (e.g., DSC for melting point verification) .

- Analyze batch-to-batch variability using HPLC-MS to detect trace impurities affecting properties .

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

- Methods :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for binding .

- Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Validate with in vitro IC₅₀ assays .

Q. What catalytic systems enable enantioselective synthesis of benzofuran derivatives from this compound?

- Approaches :

- Chiral Ligands : Use (R)-BINAP with Cu(I) for asymmetric alkylations .

- Biocatalysis : Lipase-mediated kinetic resolution of racemic mixtures in organic solvents (e.g., tert-butanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.